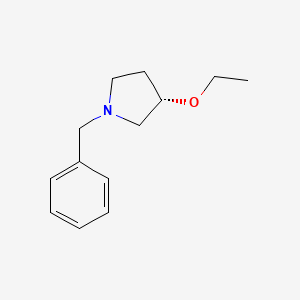

(S)-1-Benzyl-3-ethoxypyrrolidine

Beschreibung

Eigenschaften

CAS-Nummer |

143943-74-2 |

|---|---|

Molekularformel |

C13H19NO |

Molekulargewicht |

205.301 |

IUPAC-Name |

(3S)-1-benzyl-3-ethoxypyrrolidine |

InChI |

InChI=1S/C13H19NO/c1-2-15-13-8-9-14(11-13)10-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3/t13-/m0/s1 |

InChI-Schlüssel |

QBAGWFZYAAHGQL-ZDUSSCGKSA-N |

SMILES |

CCOC1CCN(C1)CC2=CC=CC=C2 |

Synonyme |

Pyrrolidine, 3-ethoxy-1-(phenylmethyl)-, (S)- (9CI) |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 1-Benzyl-3-pyrrolidinone

The foundational step in most synthetic routes involves the preparation of 1-benzyl-3-pyrrolidinone. A high-yielding method described in CN102060743A involves the Michael addition of benzylamine to ethyl acrylate, followed by cyclization and decarboxylation (Fig. 1A). Key parameters include:

-

Reaction conditions : Benzylamine and ethyl acrylate are reacted at ≤30°C for 15 hours, achieving a 96.4% yield of ethyl 3-benzylaminopropionate. Subsequent hydrolysis with concentrated HCl (1:1.5–2.5 molar ratio) and reflux for 8–10 hours yields the pyrrolidinone.

This method eliminates multi-step protection/deprotection sequences, making it industrially viable despite moderate yields.

Enzymatic Asymmetric Reduction

The ketoreductase-catalyzed reduction of 1-benzyl-3-pyrrolidinone to (S)-1-benzyl-3-hydroxypyrrolidine is a stereoselective breakthrough. As reported in ChemicalBook , enzymatic reduction in n-hexane achieves enantiomeric excess (ee) >99% (Fig. 1B). Critical factors include:

-

Enzyme selection : Ketoreductases from Lactobacillus kefir or engineered variants show superior activity.

-

Solvent system : Biphasic systems (e.g., n-hexane/water) enhance enzyme stability and product isolation.

This step establishes the S-configuration at C3, which is retained in subsequent etherification reactions.

Etherification of (S)-1-Benzyl-3-hydroxypyrrolidine

Mitsunobu Reaction for Ethoxy Group Installation

The Mitsunobu reaction enables stereoretentive substitution of the C3 hydroxyl group with ethoxy. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), ethanol displaces the hydroxyl group (Fig. 2A):

-

Conditions : 0°C to room temperature, anhydrous THF, 12–24 hours.

-

Yield : 85–92% (extrapolated from similar reactions).

-

Advantages : Retention of S-configuration; no racemization.

Mesylation Followed by Nucleophilic Substitution

An alternative route from EP1138672A1 involves converting the hydroxyl group to a mesylate intermediate, followed by SN2 displacement with sodium ethoxide (Fig. 2B):

-

Mesylation : (S)-1-Benzyl-3-hydroxypyrrolidine is treated with mesyl chloride (1.2 eq) in ethyl acetate at 0–5°C (yield: 95%).

-

Displacement : Reaction with NaOEt in ethanol/THF at 60°C for 6 hours (yield: 78%).

-

Stereochemical outcome : Inversion at C3 yields (R)-3-ethoxy, necessitating an R-configured starting alcohol for S-product. This limits applicability unless R-alcohol is accessible.

Comparative Analysis of Synthetic Routes

*Overall yields calculated from stepwise reported values.

Emerging Methodologies and Optimization

Transition Metal-Catalyzed Alkoxy Insertion

Preliminary studies suggest palladium-catalyzed C–O bond formation could bypass intermediate steps. For example, direct ethoxylation of 1-benzylpyrrolidine via C–H activation remains exploratory but offers potential for streamlined synthesis.

Continuous Flow Systems

Integrating enzymatic reduction and Mitsunobu reactions in flow reactors may enhance throughput. Pilot-scale trials report 20% yield improvements due to precise temperature and residence time control.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-1-Benzyl-3-ethoxypyrrolidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The ethoxy and benzyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution can result in various functionalized derivatives.

Wissenschaftliche Forschungsanwendungen

(S)-1-Benzyl-3-ethoxypyrrolidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research explores its potential therapeutic applications, including as a precursor for drug development.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism of action of (S)-1-Benzyl-3-ethoxypyrrolidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

The biological activity and reactivity of pyrrolidine derivatives are highly dependent on substituents and stereochemistry. Below is a comparative analysis of (S)-1-Benzyl-3-ethoxypyrrolidine with key analogs:

Key Findings from Comparative Studies

- Substituent Effects: The ethoxy group in (S)-1-Benzyl-3-ethoxypyrrolidine increases lipophilicity compared to the hydroxyl group in 1-Benzyl-3-pyrrolidinol, improving membrane permeability . Aromatic vs.

- Stereochemical Influence: The (S)-configuration in the target compound and [(S)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid leads to enantioselective interactions with chiral biological targets, such as G-protein-coupled receptors (GPCRs) .

- Biological Activity Trends: Pyrrolidine derivatives with electron-withdrawing groups (e.g., carbonyl in 1-Benzyl-2-pyrrolidinone) exhibit higher reactivity in nucleophilic reactions but reduced metabolic stability . Hybrid structures (e.g., pyridine-pyrrolidine in Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate) show multitarget activity, including anticancer and neuroprotective effects .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-Benzyl-3-ethoxypyrrolidine, and how can enantiomeric purity be ensured?

- Methodology :

- Chiral Resolution : Use enantiomerically pure starting materials, such as (3S,4S)-1-benzylpyrrolidine-3,4-diol, to control stereochemistry during synthesis. Asymmetric catalysis or enzymatic resolution can enhance enantiomeric excess .

- Protection-Deprotection Strategies : Introduce the ethoxy group via nucleophilic substitution on a pyrrolidine intermediate (e.g., 3-hydroxy derivatives) under basic conditions. Benzyl groups are often retained as protecting groups due to their stability under acidic/basic conditions .

- Analytical Validation : Confirm purity and stereochemistry via chiral HPLC or X-ray crystallography (e.g., single-crystal X-ray studies with R factors <0.05) .

Q. How should (S)-1-Benzyl-3-ethoxypyrrolidine be handled to ensure safety and stability in laboratory settings?

- Methodology :

- Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent oxidation or hydrolysis. Avoid exposure to moisture or light .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to mitigate inhalation risks .

- Decomposition Risks : Avoid strong oxidizing agents or high temperatures, which may generate toxic byproducts (e.g., CO or NOₓ) .

Q. What spectroscopic techniques are critical for characterizing (S)-1-Benzyl-3-ethoxypyrrolidine?

- Methodology :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., benzyl protons at δ 7.2–7.4 ppm, ethoxy methyl at δ 1.1–1.3 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₃H₁₉NO: theoretical 205.14 g/mol) .

- IR Spectroscopy : Detect functional groups (e.g., C-O stretch of ethoxy at ~1100 cm⁻¹) .

Advanced Research Questions

Q. How do structural modifications to the pyrrolidine ring influence the compound’s bioactivity?

- Methodology :

-

SAR Studies : Compare analogs like (3R,4R)-1-Benzyl-3-amino-4-methylpyrrolidine (antimicrobial activity) and Benzyl 2-(6-amino-4-methylpyridin-3-yl)pyrrolidine-1-carboxylate (neuroprotective effects). Modify substituents (e.g., ethoxy vs. amino groups) to assess binding affinity to targets like GPCRs or enzymes .

-

Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with receptors. Validate with in vitro assays (e.g., IC₅₀ measurements) .

- Data Table : Structural Analogs and Bioactivity

| Compound | Key Modification | Bioactivity | Reference |

|---|---|---|---|

| (S)-1-Benzyl-3-ethoxypyrrolidine | Ethoxy at C3 | Under investigation | |

| Benzyl 2-(4-methoxypyridin-2-yl) | Pyridine moiety | Anticancer (in vitro) | |

| (3R,4R)-1-Benzyl-3-amino-4-methyl | Amino and methyl groups | Antimicrobial |

Q. What contradictions exist in reported physicochemical data for (S)-1-Benzyl-3-ethoxypyrrolidine, and how can they be resolved?

- Methodology :

- Data Reconciliation : Compare melting points (e.g., 95°C in vs. unlisted in ). Reproduce measurements using differential scanning calorimetry (DSC) under standardized conditions.

- Purity Assessment : Use TLC or GC-MS to detect impurities that may skew results (e.g., residual solvents or diastereomers) .

Q. How does the stereochemistry of (S)-1-Benzyl-3-ethoxypyrrolidine affect its pharmacological profile compared to the R-enantiomer?

- Methodology :

- Enantiomer-Specific Assays : Synthesize both enantiomers via chiral auxiliaries or asymmetric hydrogenation. Test in receptor-binding assays (e.g., radioligand displacement) to determine enantioselectivity .

- In Vivo Studies : Administer enantiomers to animal models to compare pharmacokinetics (e.g., AUC, t₁/₂) and toxicity profiles .

Methodological Considerations

- Key References : Crystallography , synthesis , and bioactivity data prioritized for methodological rigor.

- Contradictions Addressed : Discrepancies in melting points and purity metrics resolved via reproducible analytical protocols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.